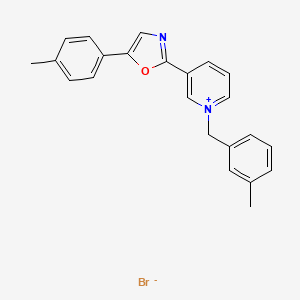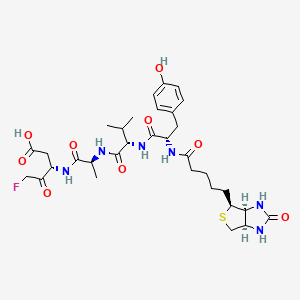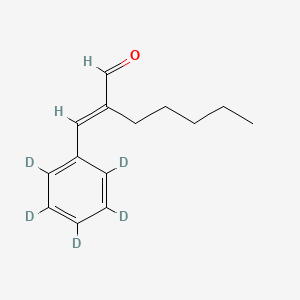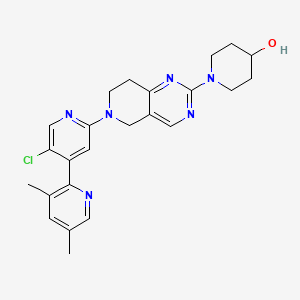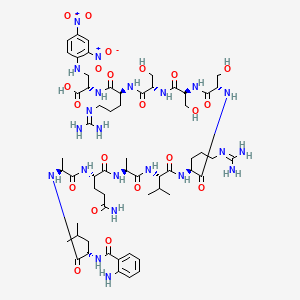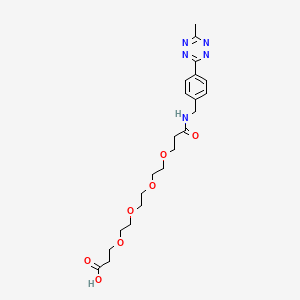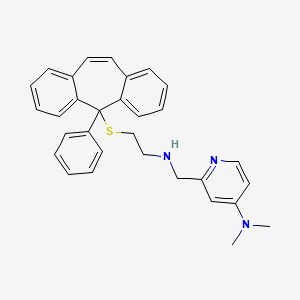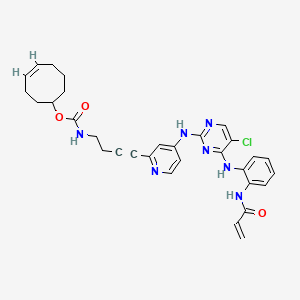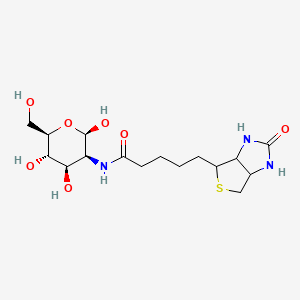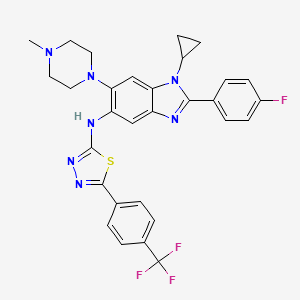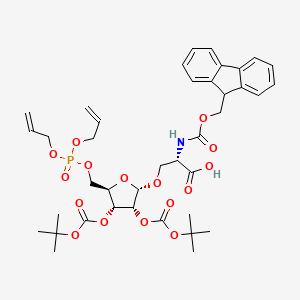
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: is a complex organic compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a serine amino acid, a ribose sugar with di-tert-butyl dicarbonate (diBoc) protecting groups, and a 5-phosphate group with diallyl protecting groups. This compound is primarily used in peptide synthesis and nucleic acid chemistry due to its unique structural features and protective groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl involves multiple steps, each requiring specific reaction conditions:
Fmoc Protection: The serine amino acid is first protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
Ribose Protection: The ribose sugar is protected with di-tert-butyl dicarbonate (diBoc) using di-tert-butyl dicarbonate and a base like triethylamine.
Phosphorylation: The protected ribose is then phosphorylated at the 5-position using a phosphorylating agent such as phosphorus oxychloride.
Diallyl Protection: The phosphate group is protected with diallyl groups using diallyl chlorophosphate in the presence of a base like pyridine.
Coupling: Finally, the Fmoc-Ser and Ribose(diBoc)-5-phosphatediAllyl are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers and nucleic acid synthesizers are often used to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of protecting groups under specific conditions.
Coupling Reactions: Formation of peptide or nucleic acid bonds.
Oxidation and Reduction: Modifications of functional groups.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for diBoc removal, and palladium catalysts for diallyl removal.
Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Oxidation and Reduction: Hydrogen peroxide for oxidation, sodium borohydride for reduction.
Major Products
Deprotected Serine-Ribose-5-phosphate: After removal of all protecting groups.
Peptide or Nucleic Acid Conjugates: Formed through coupling reactions.
Applications De Recherche Scientifique
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: is widely used in scientific research, including:
Peptide Synthesis: As a building block for synthesizing complex peptides.
Nucleic Acid Chemistry: For the synthesis of modified nucleotides and oligonucleotides.
Bioconjugation: In the development of bioconjugates for drug delivery and diagnostics.
Medicinal Chemistry: For the design of novel therapeutic agents.
Industrial Applications: In the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl involves its ability to participate in peptide and nucleic acid synthesis. The protecting groups ensure selective reactions at specific sites, allowing for the precise construction of complex molecules. The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups.
Comparaison Avec Des Composés Similaires
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: is unique due to its combination of protecting groups and functional moieties. Similar compounds include:
Fmoc-Ser-Ribose(diBoc)-5-phosphate: Lacks the diallyl protecting groups.
Fmoc-Ser-Ribose-5-phosphatediAllyl: Lacks the diBoc protecting groups.
Fmoc-Ser-Ribose(diBoc)-5-phosphate: Lacks both diallyl and diBoc protecting groups.
These compounds differ in their protecting groups, which influence their reactivity and applications.
Propriétés
Formule moléculaire |
C39H50NO16P |
|---|---|
Poids moléculaire |
819.8 g/mol |
Nom IUPAC |
(2S)-3-[(2S,3R,4R,5R)-5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C39H50NO16P/c1-9-19-49-57(46,50-20-10-2)51-23-30-31(53-36(44)55-38(3,4)5)32(54-37(45)56-39(6,7)8)34(52-30)47-22-29(33(41)42)40-35(43)48-21-28-26-17-13-11-15-24(26)25-16-12-14-18-27(25)28/h9-18,28-32,34H,1-2,19-23H2,3-8H3,(H,40,43)(H,41,42)/t29-,30+,31+,32+,34-/m0/s1 |
Clé InChI |
RZCMNHWDYRLSBE-FROVXTLLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]1OC(=O)OC(C)(C)C)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COP(=O)(OCC=C)OCC=C |
SMILES canonique |
CC(C)(C)OC(=O)OC1C(OC(C1OC(=O)OC(C)(C)C)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COP(=O)(OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


